3-Methoxyoxolane-3-carbohydrazide
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Overview
Description
3-Methoxyoxolane-3-carbohydrazide is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . It is known for its potential biological activity and various applications in scientific research. The compound is characterized by its unique structure, which includes a methoxy group and a carbohydrazide moiety attached to an oxolane ring.
Preparation Methods
The synthesis of 3-Methoxyoxolane-3-carbohydrazide involves specific synthetic routes and reaction conditions. One common method includes the reaction of 3-methoxytetrahydrofuran with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Methoxyoxolane-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The carbohydrazide moiety can undergo hydrolysis in the presence of acids or bases to yield corresponding hydrazides and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and hydrolyzed products .
Scientific Research Applications
3-Methoxyoxolane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxyoxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting or modifying their function. This interaction can lead to various cellular effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Methoxyoxolane-3-carbohydrazide can be compared with other similar compounds, such as:
3-Methoxytetrahydrofuran: A precursor in the synthesis of this compound.
Carbohydrazides: A class of compounds with similar functional groups but different structural frameworks.
Oxolane derivatives: Compounds with variations in the substituents on the oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-methoxyoxolane-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-10-6(5(9)8-7)2-3-11-4-6/h2-4,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYOYFPGCNKGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935615-13-6 |
Source
|
Record name | 3-methoxyoxolane-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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